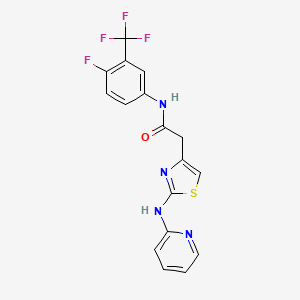

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Description

This compound features a thiazole core substituted with a pyridin-2-ylamino group at position 2 and an acetamide side chain linked to a 4-fluoro-3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, while the pyridin-2-ylamino group may contribute to hydrogen bonding interactions, influencing target binding .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4N4OS/c18-13-5-4-10(7-12(13)17(19,20)21)23-15(26)8-11-9-27-16(24-11)25-14-3-1-2-6-22-14/h1-7,9H,8H2,(H,23,26)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOQPDGFKKZZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Pyridinylamino Group: The thiazole intermediate can be further reacted with a pyridinylamine derivative.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as an inhibitor of specific enzymes or receptors. Its fluorinated phenyl ring and thiazole moiety are structural features that can enhance binding affinity and selectivity towards biological targets.

Industry

In the industrial sector, N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting their activity or modulating their function. The fluorinated phenyl ring and thiazole moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Core Diversity: The target compound’s thiazole-acetamide scaffold contrasts with benzothiazole (13), quinazolinone (5), and pyridazine-thiazole hybrids (8), which may alter target selectivity .

- Substituent Impact: Fluorine and trifluoromethyl groups are recurrent in analogs (e.g., 10d, 13), enhancing lipophilicity and resistance to oxidative metabolism.

- Synthesis Efficiency : High yields (87–93.4%) in ureido-thiazole derivatives (10d–10f) suggest robust synthetic routes, while benzothiazole analogs (e.g., 13) show lower yields (19%), possibly due to steric hindrance or reactivity challenges .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations :

- Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than benzothiazole analogs (13: ~4.2) but higher than sulfamoyl-containing derivatives (5: ~2.8), suggesting balanced membrane permeability .

- Hydrogen Bonding: The pyridin-2-ylamino group in the target compound provides two H-bond donors, unlike benzothiazole (13) or CXCR3-targeted analogs (), which may enhance binding to polar targets like kinases .

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 353.35 g/mol. The structure features a thiazole ring, a pyridine moiety, and a trifluoromethyl group, which are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Known for its role in various pharmacological activities, including anticancer properties. |

| Pyridine Moiety | Enhances solubility and bioavailability. |

| Trifluoromethyl Group | Increases lipophilicity and membrane permeability, potentially enhancing potency. |

Anticancer Properties

Preliminary studies indicate that N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibits significant anticancer activity against various tumor cell lines. The presence of the trifluoromethyl group is associated with increased potency due to enhanced interactions with biological targets.

The compound appears to inhibit key pathways involved in tumor growth and proliferation. It may interact with specific proteins implicated in cancer progression, such as kinases or transcription factors.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications to the thiazole and pyridine components can significantly alter biological activity. For instance:

- Substitution Patterns: Variations in the substitution on the thiazole ring can enhance or diminish cytotoxic effects.

- Fluorination: The introduction of fluorine atoms often correlates with improved binding affinity to target proteins.

Case Studies

- In Vitro Studies:

- Molecular Dynamics Simulations:

- Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.